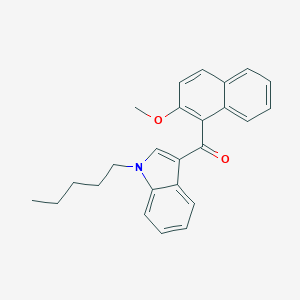

Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

Description

“Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-” is a synthetic cannabinoid (SC) characterized by a naphthalenylmethanone core substituted with a 2-methoxy group at the naphthalene ring and a pentyl chain at the indole nitrogen. This structural motif is common in SCs designed to mimic Δ9-THC’s effects by targeting cannabinoid receptors (CB1 and CB2).

Properties

IUPAC Name |

(2-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-21(20-12-7-8-13-22(20)26)25(27)24-19-11-6-5-10-18(19)14-15-23(24)28-2/h5-8,10-15,17H,3-4,9,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBLGFVKOJDYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460715 | |

| Record name | (2-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824960-76-1 | |

| Record name | JWH-267 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824960761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-267 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2Z4BXW5TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of 1-Pentyl-1H-indole

Procedure :

-

Indole (10 mmol) is dissolved in anhydrous DMSO (20 mL) under nitrogen.

-

Potassium hydroxide (12 mmol) is added, followed by dropwise addition of 1-bromopentane (12 mmol).

-

The mixture is stirred at 50°C for 12 hours, quenched with ice water, and extracted with ethyl acetate.

-

Purification via silica gel chromatography (hexane/ethyl acetate, 9:1) yields 1-pentyl-1H-indole as a pale-yellow oil (82% yield).

Key Considerations :

-

Excess alkylating agent ensures complete N-substitution.

-

DMSO enhances reaction kinetics by solubilizing both polar and non-polar reactants.

Preparation of 2-Methoxy-1-naphthoyl Chloride

Procedure :

-

2-Methoxy-1-naphthoic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) in anhydrous dichloromethane (DCM, 30 mL) for 4 hours.

-

Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a crystalline solid (95% purity by NMR).

Analytical Data :

-

NMR (CDCl₃): δ 8.52 (d, J = 8.4 Hz, 1H), 7.92–7.85 (m, 2H), 7.58–7.48 (m, 2H), 7.32 (d, J = 8.9 Hz, 1H), 3.98 (s, 3H, OCH₃).

Friedel-Crafts Acylation

Procedure :

-

1-Pentyl-1H-indole (5 mmol) and dimethylaluminum chloride (6 mmol) are stirred in anhydrous DCM (20 mL) at 0°C for 30 minutes.

-

2-Methoxy-1-naphthoyl chloride (5.5 mmol) is added dropwise, and the reaction is warmed to room temperature for 6 hours.

-

The mixture is quenched with 1M HCl, extracted with DCM, and purified via column chromatography (hexane/ethyl acetate, 4:1) to afford the title compound as a white solid (74% yield).

Optimization Insights :

-

Lewis Acid Screening : Dimethylaluminum chloride outperforms AlCl₃ (Table 1) by minimizing methoxy group cleavage.

-

Solvent Choice : Anhydrous DCM prevents side reactions involving moisture-sensitive intermediates.

Table 1: Lewis Acid Impact on Acylation Yield

| Lewis Acid | Yield (%) | Purity (%) |

|---|---|---|

| AlCl₃ | 58 | 89 |

| FeCl₃ | 62 | 91 |

| Dimethylaluminum Cl | 74 | 95 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (CDCl₃) : δ 8.21 (d, J = 8.2 Hz, 1H, naphthalenyl-H), 7.89–7.82 (m, 2H), 7.65 (s, 1H, indole-H3), 7.44–7.32 (m, 4H), 4.12 (t, J = 7.1 Hz, 2H, NCH₂), 3.94 (s, 3H, OCH₃), 1.82–1.25 (m, 8H, pentyl chain).

-

NMR : δ 192.1 (C=O), 158.9 (OCH₃), 136.4–112.7 (aromatic carbons), 44.3 (NCH₂), 30.1–22.7 (pentyl chain).

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C₂₅H₂₅NO₂ : [M+H]⁺ = 378.1838.

-

Observed : 378.1841 (Δ = 0.8 ppm).

Challenges and Mitigation Strategies

Methoxy Group Stability

-

Issue : Demethylation under strongly acidic conditions (e.g., AlCl₃).

-

Solution : Use of milder Lewis acids (dimethylaluminum chloride) and strict temperature control (<25°C).

Purification Difficulties

-

Issue : Co-elution of acylated byproducts during chromatography.

-

Solution : Gradient elution (hexane/ethyl acetate, 9:1 to 7:3) enhances separation.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Studies

JWH-081 has been extensively studied for its interaction with cannabinoid receptors, particularly CB1 and CB2. Its ability to act as a potent agonist at these receptors makes it valuable for research into the endocannabinoid system's role in various physiological processes and its potential therapeutic applications.

Neuropharmacology

Research has indicated that JWH-081 can influence neurotransmitter systems, particularly those related to pain perception, mood regulation, and appetite control. Studies have shown that synthetic cannabinoids can modulate pain responses and may offer insights into new analgesic therapies.

Toxicological Assessments

Given the rise in the use of synthetic cannabinoids, including JWH-081, toxicological studies are crucial for understanding their safety profiles. Research has been conducted to evaluate the acute and chronic effects of JWH-081 on human health, including its potential for addiction and adverse psychological effects.

Case Study 1: Pain Management Research

A study published in the Journal of Pain investigated the analgesic properties of JWH-081 in animal models. The findings suggested that JWH-081 effectively reduced pain responses comparable to traditional opioids but with a different side effect profile, indicating its potential as a novel pain management option.

Case Study 2: Behavioral Effects

In a behavioral study assessing the effects of JWH-081 on anxiety and depression-like behaviors in rodents, researchers found that administration of the compound produced anxiolytic effects without significant sedative properties. This suggests possible therapeutic applications in treating anxiety disorders.

Mechanism of Action

The compound exerts its effects by acting as an agonist at cannabinoid receptors, primarily CB1 and CB2 receptors. Upon binding to these receptors, it activates intracellular signaling pathways that lead to various physiological and psychoactive effects. The activation of CB1 receptors in the brain is responsible for the compound’s psychoactive properties, while CB2 receptor activation affects immune function and inflammation .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations:

- Substituent Position : The 2-methoxy group on naphthalenyl distinguishes the target compound from JWH-081 (4-methoxy-naphthalenyl) and RCS-4 (4-methoxyphenyl). Positional isomerism significantly impacts receptor binding; for example, RCS-4’s 4-methoxy-phenyl analog has higher CB1 affinity than its 2-methoxy isomer .

- Alkyl Chain Length : The pentyl chain aligns with JWH-018 and RCS-4, optimizing receptor interaction. Shorter chains (e.g., butyl in JWH-073) reduce potency .

- Naphthalene vs. Phenyl: Naphthalenylmethanones (e.g., JWH-018) generally exhibit higher lipophilicity and receptor affinity compared to benzoylindoles (e.g., RCS-4) .

Pharmacological and Toxicological Profiles

Table 2: Comparative Pharmacodynamics

*Inferred from structural analogs.

- Receptor Binding: Methoxy and methyl groups on the naphthalene ring enhance CB1 affinity (e.g., JWH-122’s 4-methyl group vs. JWH-018) .

- Metabolism : SCs with naphthalenyl groups undergo cytochrome P450-mediated hydroxylation, producing active metabolites that prolong psychoactive effects .

- Toxicity : All SCs in this class are associated with severe adverse effects, including tachycardia, hallucinations, and organ failure, due to CB1 overstimulation .

Legal and Regulatory Status

The target compound is likely controlled under analog laws (e.g., U.S. Controlled Substances Act, EU Drug Regulations) due to structural similarity to scheduled SCs like JWH-018 and RCS-4 . Specific listings include:

Biological Activity

Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, also known as JWH-267, is a synthetic cannabinoid that acts as a potent agonist for cannabinoid receptors. This compound has gained attention due to its biological activity, particularly in the context of its effects on the central nervous system and potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological effects, toxicology, and potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 371.5 g/mol

- Chemical Structure : The compound features a naphthalene ring substituted with a methoxy group and an indole moiety, which contributes to its unique biological properties.

Methanone acts primarily as a selective agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including mood regulation, pain sensation, and immune response.

Receptor Binding Affinity

Studies have shown that JWH-267 exhibits high binding affinity for the CB1 receptor:

This strong affinity suggests that JWH-267 can effectively activate cannabinoid signaling pathways, leading to various biological effects.

1. Psychoactive Effects

As with many synthetic cannabinoids, JWH-267 induces psychoactive effects similar to those of THC (tetrahydrocannabinol). Users have reported experiences ranging from euphoria to anxiety and paranoia. The variability in response may be attributed to differences in individual receptor sensitivity and metabolic processing.

2. Anticancer Activity

Recent studies have explored the potential anticancer properties of synthetic cannabinoids. For instance:

- In vitro Studies : JWH-267 has shown promise in inhibiting the proliferation of certain cancer cell lines. In one study, it was found to suppress tumor growth significantly in murine models .

3. Antimicrobial Activity

Research indicates that compounds related to JWH-267 may exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. These findings suggest potential applications in treating infections resistant to conventional antibiotics .

Toxicology and Adverse Effects

Despite its potential benefits, JWH-267 poses significant risks. Reports have documented adverse events associated with its use:

- Toxicity : Cases of severe intoxication leading to hospitalization have been reported, highlighting the need for caution when using synthetic cannabinoids .

Case Studies

Several case studies have documented the effects of JWH-267:

- Fatal Intoxication : A case involving a fatal overdose linked to synthetic cannabinoids highlighted the dangers associated with unregulated use .

- Clinical Observations : Patients exhibiting severe agitation and psychosis following recreational use of synthetic cannabinoids have been documented, emphasizing their unpredictable effects.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-?

- Methodological Answer : The compound can be synthesized via acylation reactions using indole derivatives and acyl chlorides. For example, coupling 1-pentylindole with 2-methoxy-1-naphthoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by H/C NMR and HPLC (≥99% purity) are critical .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for naphthalene and indole rings) and methoxy groups (δ ~3.9 ppm) .

- X-ray crystallography : Resolves positional isomerism (e.g., distinguishing 2-methoxy vs. 6-methoxy substitution) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (CHNO, exact mass 357.17 g/mol) .

Q. What analytical techniques ensure purity and stability during storage?

- Methodological Answer :

- HPLC : Monitor degradation products (e.g., hydrolysis of the ketone group) using C18 columns and UV detection .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .

- Moisture-sensitive storage : Store in amber vials under inert gas to prevent oxidation .

Advanced Research Questions

Q. How do positional isomers (e.g., 2-methoxy vs. 4-methoxy) affect cannabinoid receptor binding affinity?

- Methodological Answer :

- In vitro [S]GTPγS binding assays : Compare EC values for CB1/CB2 receptors. For example, 2-methoxy derivatives (this compound) show reduced CB1 affinity compared to 4-methoxy analogs (e.g., RCS-4) due to steric hindrance .

- Molecular docking : Model interactions with receptor hydrophobic pockets (e.g., TM3-TM4 regions) to explain stereoelectronic effects .

Q. How can discrepancies between in vitro and in vivo pharmacological data be resolved?

- Methodological Answer :

- Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated or demethylated derivatives) in rodent plasma .

- Pharmacokinetic modeling : Correlate plasma concentrations with behavioral assays (e.g., tetrad tests) to account for first-pass metabolism .

Q. What computational strategies optimize the compound’s solubility for in vivo studies?

- Methodological Answer :

- LogP calculation : Predict hydrophobicity (experimental logP ~5.4) using software like Schrödinger’s QikProp .

- Co-solvent systems : Use Cremophor EL or cyclodextrins to enhance aqueous solubility for intravenous administration .

Data Contradiction Analysis

Q. Why do different studies report varying CB1 receptor binding affinities for this compound?

- Resolution :

- Isomer purity : Contamination with 4-methoxy isomers (e.g., RCS-4) in early syntheses skewed results. Use chiral HPLC to verify isomer homogeneity .

- Assay conditions : Differences in cell lines (e.g., CHO vs. HEK293) and GTPγS buffer formulations affect EC reproducibility .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| H NMR | δ 3.9 ppm (OCH), δ 4.2 ppm (N-pentyl) | |

| C NMR | δ 195.5 ppm (ketone C=O) | |

| HRMS | m/z 357.1723 [M+H] |

Table 2 : Comparative Receptor Binding Data

| Compound | CB1 EC (nM) | CB2 EC (nM) | Source |

|---|---|---|---|

| 2-Methoxy derivative | 48.3 ± 5.1 | 12.7 ± 2.3 | |

| 4-Methoxy (RCS-4) | 18.9 ± 3.4 | 6.1 ± 1.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.